3-({[(cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound involves a cyclohexylamino group attached to a carbonyl group, which is further linked to an imino group. This is connected to a phenyl group and an indole group . The exact spatial arrangement of these groups would depend on the specific synthesis method and conditions.Scientific Research Applications
Synthesis and Catalysis
The compound is used in the development of novel synthetic pathways and catalytic processes. For example, it has been involved in the synthesis of functionalized indoles through cyclization reactions, demonstrating its utility in creating complex heterocyclic compounds with potential pharmacological activities (Langer, Anders, & Döring, 2001). Additionally, its derivatives have been explored as substrates in catalytic C–H activation reactions, indicating its versatility in facilitating bond-forming processes that are fundamental in organic synthesis (Imhof & Göbel, 2005).
Ligand Chemistry and Metal Complexes
The compound and its derivatives serve as ligands in the formation of metal complexes, showcasing their potential in coordination chemistry. Studies have revealed their ability to form mono- or dinuclear iron carbonyl complexes, which are characterized by unique structural and electronic properties, making them relevant for materials science and catalysis research (Imhof & Göbel, 2005).
Material Science and Photophysical Properties
Research into the photophysical properties of compounds similar to 3-({[(cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one contributes to material science, especially in the development of novel photoluminescent materials or organic semiconductors. Investigations into the interactions of isocyanides with transition metal complexes, including studies on carbonyl insertion and imino complex formation, provide insights into the electronic structures and reactivity of these complexes, which are crucial for designing new materials and catalysts (Yamamoto & Yamazaki, 1970).
Organic Electronics and Polymer Chemistry
The structural features of this compound, particularly its ability to form cyclic imino ethers and engage in cycloaddition reactions, have implications for organic electronics and polymer chemistry. These applications are underlined by research into cyclic imino ether heterocycles, which are utilized as reactive monomers in living cationic ring-opening polymerization, potentially leading to the development of new polymeric materials with tailored properties (Verbraeken et al., 2018).
Properties
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-cyclohexylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20-19(23-27-21(26)22-15-9-3-1-4-10-15)17-13-7-8-14-18(17)24(20)16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,22,26)/b23-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFKNSSDAHUWPR-NMWGTECJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.